

# Spectroscopic Profile of (S)-1-Boc-3-hydroxypiperidine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-1-Boc-3-hydroxypiperidine

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This technical guide provides a comprehensive overview of the key spectroscopic data for **(S)-1-Boc-3-hydroxypiperidine** (CAS: 143900-44-1), a chiral intermediate crucial in the synthesis of various pharmaceutical compounds, including the anticancer drug ibrutinib.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Molecular Structure and Properties

- Chemical Name: tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate[3]
- Molecular Formula: C<sub>10</sub>H<sub>19</sub>NO<sub>3</sub>[4]
- Molecular Weight: 201.26 g/mol [4][5]

## Spectroscopic Data Summary

The following sections present the quantitative data for <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS analysis of **(S)-1-Boc-3-hydroxypiperidine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data

The  $^1\text{H}$  NMR spectrum provides detailed information about the proton environments within the molecule. The assignments are summarized below.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.80 - 3.70	m	1H	H3 (CH-OH)
~3.65 - 3.50	m	1H	H6 (axial)
~3.40 - 3.25	m	1H	H2 (axial)
~3.15 - 2.95	m	2H	H2 (eq), H6 (eq)
~1.90 - 1.75	m	1H	H4 (axial)
~1.70 - 1.55	m	2H	H5
~1.50 - 1.40	m	1H	H4 (eq)
1.45	s	9H	Boc (-C(CH <sub>3</sub> ) <sub>3</sub> )

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The assignments are based on typical values for N-Boc protected piperidine rings.

#### $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum indicates the number of distinct carbon environments.

Chemical Shift ( $\delta$ ) ppm	Assignment
~154.8	C=O (Boc)
~79.5	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~67.0	C3 (CH-OH)
~51.0	C2
~44.0	C6
~31.5	C4
~28.4	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~22.0	C5

Note: These are typical chemical shift ranges for such functional groups.<sup>[6]</sup> Specific values may vary based on experimental conditions.

## Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Broad, s	O-H stretch (alcohol)
~2975, ~2860	s	C-H stretch (alkane)
~1685	s	C=O stretch (carbamate, Boc)
~1420	m	C-H bend (CH <sub>2</sub> )
~1250, ~1160	s	C-N stretch, C-O stretch

s = strong, m = medium. Data is typical for Boc-protected amino alcohols.<sup>[7]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Electrospray Ionization (ESI) is a common technique for this type of compound.

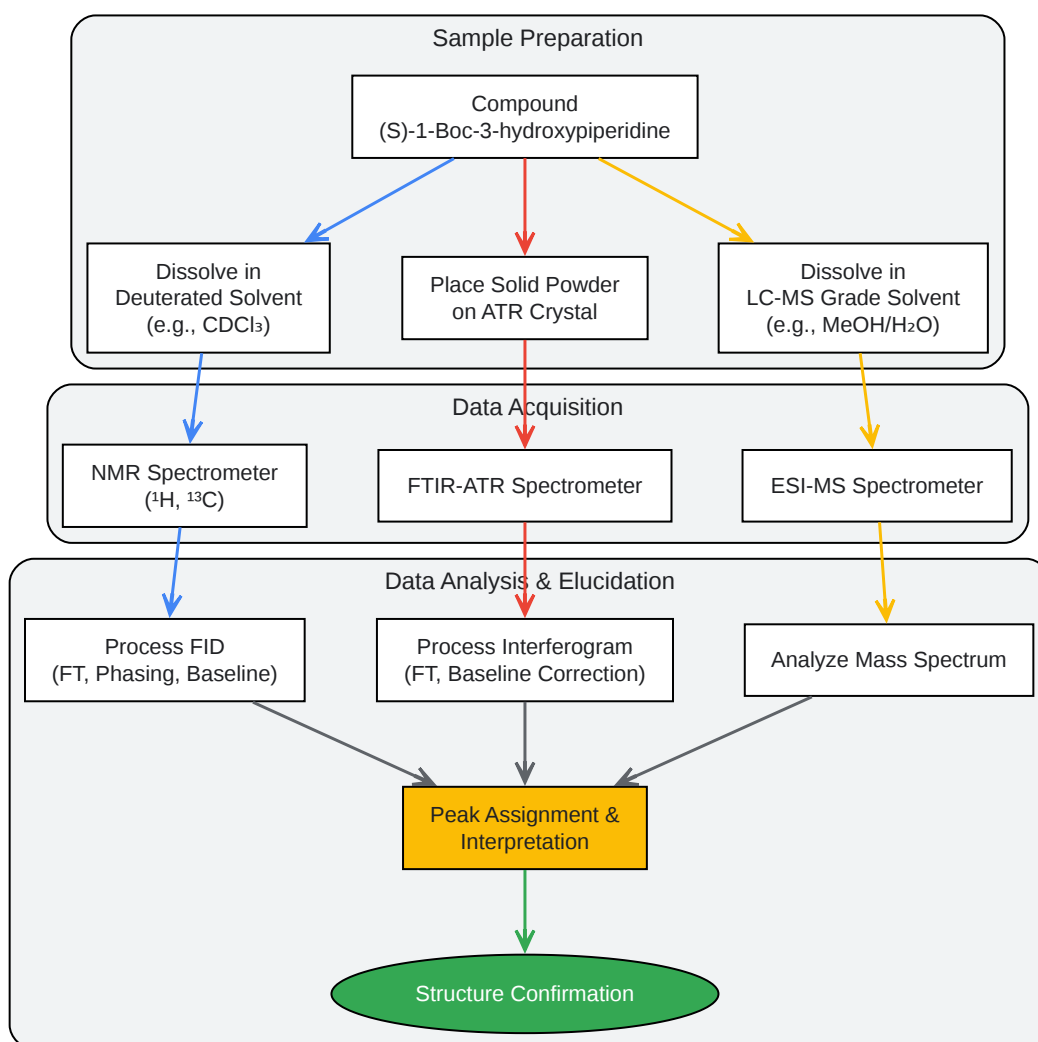
m/z Value	Interpretation
202.1	$[M+H]^+$ (protonated molecular ion)
146.1	$[M+H - C_4H_8]^+$ (loss of isobutylene from Boc group)
102.1	$[M+H - C_5H_9O_2]^+$ (loss of Boc group)

M represents the parent molecule. Fragmentation patterns can vary based on the ionization technique and energy.

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

## Workflow for Spectroscopic Analysis



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Caption: Workflow for Spectroscopic Characterization.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve approximately 5-10 mg of **(S)-1-Boc-3-hydroxypiperidine** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or another suitable deuterated solvent. Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters ( $^1\text{H}$  NMR):
  - Spectrometer Frequency: 400 MHz or higher.
  - Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker instruments).
  - Pulse Angle: 30-45 degrees.[8]
  - Acquisition Time (AQ): 3-4 seconds.[8]
  - Relaxation Delay (D1): 1-2 seconds.
  - Number of Scans (NS): 8-16.
  - Temperature: 298 K.
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer Frequency: 100 MHz or higher.
  - Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30' on Bruker instruments).[9]
  - Pulse Angle: 30 degrees.[9]
  - Acquisition Time (AQ): 1-2 seconds.[9]
  - Relaxation Delay (D1): 2 seconds.[9]
  - Number of Scans (NS): 128-1024, depending on sample concentration and desired signal-to-noise ratio.[9][10]
- Data Processing: Apply Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectra to the residual solvent peak ( $\text{CDCl}_3$ :

$\delta\text{H} = 7.26 \text{ ppm}$ ;  $\delta\text{C} = 77.16 \text{ ppm}$ ).

## Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** As the compound is a solid at room temperature, Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and lack of sample preparation.  
[11] Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or ZnSe).[12]
- **Instrument Parameters (FTIR-ATR):**
  - **Accessory:** Single-reflection ATR.
  - **Scan Range:** 4000-600  $\text{cm}^{-1}$ .
  - **Resolution:** 4  $\text{cm}^{-1}$ .[13]
  - **Number of Scans:** 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- **Data Acquisition:** Apply firm and consistent pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.[12][13] Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample ( $\sim 0.1 \text{ mg/mL}$ ) in an LC-MS grade solvent such as methanol or an acetonitrile/water mixture.[14] Adding a small amount of formic acid (0.1%) can aid in protonation for positive ion mode ESI.[14]
- **Instrument Parameters (ESI-MS):**
  - **Ionization Mode:** Electrospray Ionization (ESI), positive mode.
  - **Mass Analyzer:** Time-of-Flight (TOF) or Quadrupole.
  - **Capillary Voltage:** 3-4 kV.

- Cone/Orifice Voltage: 20-40 V. This can be adjusted to control in-source fragmentation.[15]
- Desolvation Gas: Nitrogen, with a flow rate and temperature optimized for the solvent system (e.g., 300-400 L/hr at 100-150 °C).[15]
- Mass Range: Scan from m/z 50 to 500.
- Data Acquisition: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). Acquire data for a sufficient duration to obtain a stable signal and a representative mass spectrum.

This guide provides foundational spectroscopic data and methodologies for the analysis of **(S)-1-Boc-3-hydroxypiperidine**, facilitating its reliable identification and use in research and development.

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